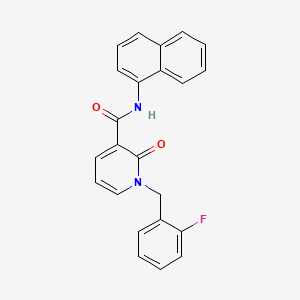

1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound features a 1,2-dihydropyridine-2-one core substituted at position 1 with a 2-fluorobenzyl group and at position 3 with a carboxamide linked to a naphthalen-1-yl moiety.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-naphthalen-1-yl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O2/c24-20-12-4-2-8-17(20)15-26-14-6-11-19(23(26)28)22(27)25-21-13-5-9-16-7-1-3-10-18(16)21/h1-14H,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKRKQVUIYUTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

Attachment of the Naphthyl Group: The naphthyl group is often introduced through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzyl group.

Major Products:

Oxidation Products: Pyridine derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The fluorobenzyl and naphthyl groups may enhance binding affinity and specificity to certain molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative overview is provided in Table 1.

Table 1. Structural and Functional Comparison of 1,2-Dihydro-2-Oxo-Pyridine-3-Carboxamide Derivatives

Substituent Effects on Properties

- Naphthyl vs. Cycloheptyl : The naphthyl group in the target compound likely enhances lipophilicity compared to C6's cycloheptyl substituent, possibly improving membrane permeability but reducing aqueous solubility.

- Carboxamide Variations : The naphthyl carboxamide in the target compound contrasts with the methylpyridinyl group in D-11 () and the carboxylic acid in compound 12 (). These differences influence hydrogen-bonding capacity and target selectivity.

Crystallographic and Conformational Insights

- Planarity and Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) analog () adopts a near-planar conformation with intermolecular N–H···O hydrogen bonds, stabilizing crystal packing . This suggests the target compound may exhibit similar solid-state behavior.

Biological Activity

1-(2-Fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core , which is a common structural motif in many bioactive molecules. The presence of a fluorobenzyl and naphthyl group enhances its chemical versatility and biological activity.

Molecular Formula: C23H17FN2O2

Molecular Weight: 384.39 g/mol

IUPAC Name: 1-[(2-fluorophenyl)methyl]-N-naphthalen-1-yl-2-oxopyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Calcium Channels: The dihydropyridine structure is known to modulate calcium channel activity, which plays a crucial role in numerous physiological processes.

- Cell Signaling Pathways: The unique functional groups may enhance binding affinity to specific receptors or enzymes, influencing pathways related to cell signaling and metabolism.

Biological Activities

Research indicates that 1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.

Neuroprotective Effects

Research into neuroprotective properties has also been conducted, suggesting that this compound may help mitigate neurodegenerative processes by modulating glutamatergic neurotransmission.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known dihydropyridine derivatives such as Nifedipine and Amlodipine:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(2-Fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo... | Antimicrobial, Anticancer | Fluorobenzyl and naphthyl groups enhance activity |

| Nifedipine | Calcium channel blocker | Commonly used for hypertension |

| Amlodipine | Calcium channel blocker | Extended half-life; used for hypertension |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at varying concentrations.

- Cancer Cell Line Study : In vitro assays demonstrated that treatment with the compound resulted in reduced viability of MDA-MB-231 breast cancer cells, suggesting potential for therapeutic use in oncology.

- Neuroprotection Research : Investigations into its effects on neuronal cells indicated a protective role against oxidative stress-induced damage, potentially via modulation of calcium influx.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.